2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride
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Overview
Description
2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by the presence of two fluorine atoms and an azaspirodecane core, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-8-azaspiro[4.5]decan-4-amine typically involves the use of commercially available reagents. One efficient method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction proceeds through a tandem radical addition and dearomatizing cyclization process, resulting in the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-8-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-8-azaspiro[4.5]decan-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Difluoro-8-azaspiro[4.5]decan-4-amine is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H18Cl2F2N2 |
---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H16F2N2.2ClH/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8;;/h7,13H,1-6,12H2;2*1H |
InChI Key |
PRUFFCHQYARBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(CC2N)(F)F.Cl.Cl |
Origin of Product |
United States |
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